6-Hydroxy-2-methyl[1,3]thiazolo[4,5-d]pyrimidine-5,7(4h,6h)-dione
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Overview
Description
6-Hydroxy-2-methylthiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione is a heterocyclic compound that belongs to the thiazolopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of 6-Hydroxy-2-methylthiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione makes it an interesting subject for research in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-2-methylthiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione typically involves the reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of potassium hydroxide in dimethylformamide. This reaction yields 5-chloro-7-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione, which is then alkylated at the sulfur atom with various alkyl halides in the presence of triethylamine in acetonitrile .
Industrial Production Methods
While specific industrial production methods for 6-Hydroxy-2-methylthiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-2-methylthiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers.
Substitution: The chlorine atom in the compound can be substituted with different nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like morpholine or thiols in the presence of a base such as triethylamine are commonly employed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Hydroxy-2-methylthiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Hydroxy-2-methylthiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione involves its interaction with specific molecular targets. For instance, as a topoisomerase I inhibitor, it stabilizes the topoisomerase I-DNA complex, leading to DNA damage during cell replication and inhibiting cancer cell proliferation . Additionally, its role as a phosphatidylinositol 3-kinase inhibitor involves the inhibition of the PI3K signaling pathway, which is crucial for cell growth, survival, and proliferation .
Comparison with Similar Compounds
6-Hydroxy-2-methylthiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione can be compared with other thiazolopyrimidine derivatives:
Thiazolo[4,5-d]pyrimidine-2(3H)-thione: This compound shares a similar core structure but differs in its functional groups, leading to different biological activities.
Thiazolo[3,2-a]pyrimidine derivatives: These compounds have a different ring fusion pattern, resulting in distinct pharmacological properties.
The uniqueness of 6-Hydroxy-2-methylthiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione lies in its specific substitutions and the resulting biological activities, making it a valuable compound for further research and development.
Biological Activity
6-Hydroxy-2-methyl[1,3]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione is a heterocyclic compound belonging to the thiazolopyrimidine family. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula: C6H5N3O3S
- CAS Number: 18903-23-6
This compound features a thiazole ring fused with a pyrimidine moiety, contributing to its unique biological properties.
Antimicrobial Activity
Research has indicated that derivatives of thiazolopyrimidines, including this compound, exhibit significant antimicrobial properties. A study highlighted its effectiveness against various strains of bacteria and fungi. For instance:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 2.93 μM |
Mycobacterium tuberculosis (H37Rv) | 6.06 μM |
These findings suggest that this compound could serve as a lead structure for developing new antimicrobial agents .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. It acts as a topoisomerase I inhibitor , which is crucial for DNA replication and repair in cancer cells. By stabilizing the topoisomerase I-DNA complex, it induces DNA damage leading to apoptosis in cancer cells .
In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. The mechanism involves interference with the cell cycle and induction of programmed cell death .
Enzyme Inhibition
Another significant biological activity includes its role as an inhibitor of ketol-acid reductoisomerase (KARI) in Mycobacterium tuberculosis. This enzyme is part of the branched-chain amino acid biosynthesis pathway and is considered a novel target for anti-tuberculosis drugs. The compound exhibited a K_i value of 95.4 nM against KARI and inhibited the growth of Mycobacterium strains effectively .
The biological activities of this compound are primarily attributed to its ability to interact with specific molecular targets:
- Topoisomerase I Inhibition: Stabilizes the enzyme-DNA complex leading to DNA damage.
- KARI Inhibition: Disrupts amino acid biosynthesis in Mycobacterium tuberculosis.
Case Studies
Several studies have documented the biological efficacy of this compound:
- Antimicrobial Evaluation: A study compared the antimicrobial effects of various thiazolopyrimidine derivatives against clinical strains of bacteria and fungi. The results demonstrated that compounds similar to this compound showed promising results in inhibiting microbial growth .
- Anticancer Studies: Research involving different cancer cell lines revealed that this compound significantly inhibited cell growth and induced apoptosis through its mechanism as a topoisomerase I inhibitor .
Properties
CAS No. |
18903-23-6 |
---|---|
Molecular Formula |
C6H5N3O3S |
Molecular Weight |
199.19 g/mol |
IUPAC Name |
6-hydroxy-2-methyl-4H-[1,3]thiazolo[4,5-d]pyrimidine-5,7-dione |
InChI |
InChI=1S/C6H5N3O3S/c1-2-7-4-3(13-2)5(10)9(12)6(11)8-4/h12H,1H3,(H,8,11) |
InChI Key |
MYPICMPDMGFOBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(S1)C(=O)N(C(=O)N2)O |
Origin of Product |
United States |
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